molecular formula C12H17N5O4S B15192506 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-6-(methylthio)-4-oxo-, (S)- CAS No. 127945-66-8

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-6-(methylthio)-4-oxo-, (S)-

Cat. No.: B15192506
CAS No.: 127945-66-8
M. Wt: 327.36 g/mol
InChI Key: GOMZOYDPIFBHKL-YFKPBYRVSA-N
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Description

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-6-(methylthio)-4-oxo-, (S)- is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives typically involves multi-step organic synthesis. Common starting materials include pyrimidine derivatives and various amines. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives have diverse applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine derivatives: Share the core structure and may have similar biological activities.

    Purine analogs: Structurally related and often used in similar applications, such as antiviral or anticancer agents.

Uniqueness

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives are unique due to their specific functional groups and stereochemistry, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

127945-66-8

Molecular Formula

C12H17N5O4S

Molecular Weight

327.36 g/mol

IUPAC Name

2-amino-7-[(2S)-2,4-dihydroxybutyl]-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H17N5O4S/c1-22-11-6(8(13)20)7-9(15-12(14)16-10(7)21)17(11)4-5(19)2-3-18/h5,18-19H,2-4H2,1H3,(H2,13,20)(H3,14,15,16,21)/t5-/m0/s1

InChI Key

GOMZOYDPIFBHKL-YFKPBYRVSA-N

Isomeric SMILES

CSC1=C(C2=C(N1C[C@H](CCO)O)N=C(NC2=O)N)C(=O)N

Canonical SMILES

CSC1=C(C2=C(N1CC(CCO)O)N=C(NC2=O)N)C(=O)N

Origin of Product

United States

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